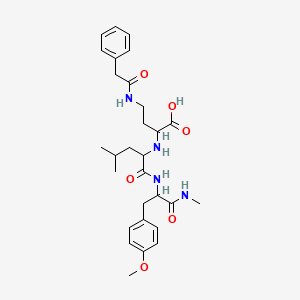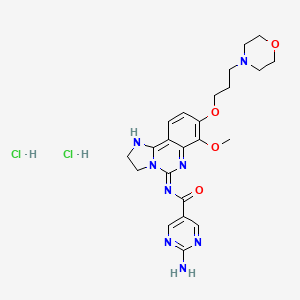
CTK7A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CTK7A is a curcumin derivative known for its anticancer properties. It functions by inhibiting the histone acetyltransferase activity of p300, which reduces the autoacetylation of p300 and affects its interaction with hypoxia-inducible factor 1-alpha. This inhibition leads to decreased accumulation and activity of hypoxia-inducible factor 1-alpha, making this compound a potential candidate for cancer treatment research .
Scientific Research Applications
CTK7A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of curcumin derivatives on various chemical reactions.
Biology: Investigated for its role in modulating gene expression and protein interactions.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit histone acetyltransferase activity and reduce hypoxia-inducible factor 1-alpha accumulation.
Industry: Utilized in the development of new therapeutic agents and as a tool for studying epigenetic modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
CTK7A is synthesized through a series of chemical reactions involving curcumin derivatives. The synthetic route typically involves the reaction of curcumin with various reagents to introduce specific functional groups that enhance its biological activity. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The process may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
CTK7A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Mechanism of Action
CTK7A exerts its effects by inhibiting the histone acetyltransferase activity of p300. This inhibition reduces the autoacetylation of p300, which in turn affects its interaction with hypoxia-inducible factor 1-alpha. The decreased interaction leads to reduced accumulation and activity of hypoxia-inducible factor 1-alpha, ultimately inhibiting cancer cell growth and proliferation. Molecular docking studies have shown that this compound significantly decreases the binding energy of the p300 and hypoxia-inducible factor 1-alpha complex, further supporting its role as an anticancer agent .
Comparison with Similar Compounds
CTK7A is unique among curcumin derivatives due to its specific inhibition of p300 histone acetyltransferase activity. Similar compounds include:
Hydrazinobenzoylcurcumin: Another curcumin derivative with similar inhibitory effects on histone acetyltransferases.
Sodium 4-(3,5-bis(3-methoxy-5-oxidostyryl)-4,5dihydro-1H-pyrazole-1-yl)benzoate: A compound with comparable anticancer properties but different molecular targets.
PCAF Inhibitor III: Inhibits histone acetyltransferase activity but with a different mechanism of action .
This compound stands out due to its high specificity and potency in inhibiting p300 histone acetyltransferase activity, making it a valuable tool in cancer research and potential therapeutic applications.
properties
CAS RN |
1297262-16-8 |
|---|---|
Molecular Formula |
C28H24N2NaO6 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
Sodium 4-[3,5-Bis[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C28H24N2O6.Na/c1-35-26-15-18(5-13-24(26)31)3-9-21-17-23(10-4-19-6-14-25(32)27(16-19)36-2)30(29-21)22-11-7-20(8-12-22)28(33)34;/h3-17,31-32H,1-2H3,(H,33,34);/b9-3+,10-4+; |
InChI Key |
JOSUOVSOSLHPCP-RUACYTINSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2C3=CC=C(C=C3)C(=O)O)/C=C/C4=CC(=C(C=C4)O)OC)O.[Na] |
SMILES |
O=C([O-])C1=CC=C(N2N=C(/C=C/C3=CC=C(O)C(OC)=C3)C=C2/C=C/C4=CC=C(O)C(OC)=C4)C=C1.[Na+] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=C(C=C4)O)OC)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CTK 7A; CTK-7A; CTK7A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine](/img/structure/B606744.png)
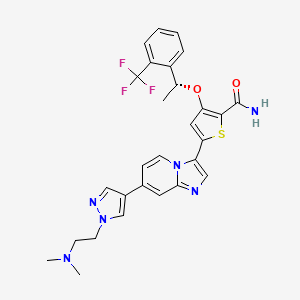
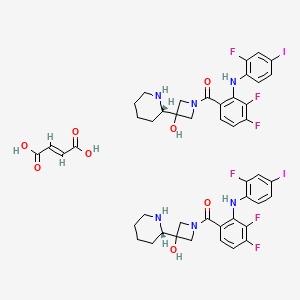

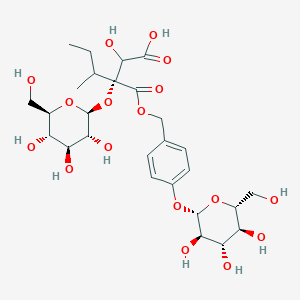
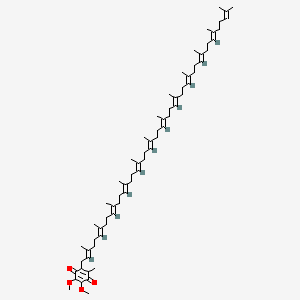

![(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B606758.png)

